molecular formula C23H20ClN3OS B12031418 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B12031418
M. Wt: 421.9 g/mol
InChI Key: IOGSTRGJABFYRI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, thiols, and other nucleophiles or electrophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Reduced Aromatic Compounds: Formed through reduction.

    Substituted Triazoles: Formed through substitution reactions.

Scientific Research Applications

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

    Biological Studies: Used in studies to understand the interaction of triazole compounds with biological targets such as enzymes and receptors.

    Industrial Applications: Employed in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The aromatic substituents may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the sulfanyl group, which may affect its biological activity.

    4-(4-chlorophenyl)-3-(4-methylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole: Substitutes the methoxy group with a methyl group, potentially altering its chemical properties.

    4-(4-bromophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole: Replaces the chlorine atom with bromine, which may influence its reactivity and biological activity.

Uniqueness

The unique combination of chlorophenyl, methoxyphenyl, and methylbenzylsulfanyl groups in 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole contributes to its distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C23H20ClN3OS/c1-16-3-5-17(6-4-16)15-29-23-26-25-22(18-7-13-21(28-2)14-8-18)27(23)20-11-9-19(24)10-12-20/h3-14H,15H2,1-2H3

InChI Key

IOGSTRGJABFYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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